Cas no 1018608-10-0 (9-methyl-1-oxa-4,9-diazaspiro5.5undecane)

9-methyl-1-oxa-4,9-diazaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
-
- 9-Methyl-1-oxa-4,9-diaza-spiro[5.5]undecane
- 1-Oxa-4,9-diazaspiro[5.5]undecane, 9-methyl-
- 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
- 9-methyl-1-oxa-4,9-diazaspiro5.5undecane
-
- MDL: MFCD10032396
- Inchi: 1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3
- InChI Key: ORNYXYUMLMRMFR-UHFFFAOYSA-N
- SMILES: O1C2(CCN(C)CC2)CNCC1
Computed Properties
- Exact Mass: 170.141913g/mol
- Monoisotopic Mass: 170.141913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 24.5Ų
- Molecular Weight: 170.25g/mol
9-methyl-1-oxa-4,9-diazaspiro5.5undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01066840-1g |
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 98% | 1g |
¥5971.0 | 2023-04-06 | |
Enamine | EN300-262565-0.1g |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95.0% | 0.1g |
$41.0 | 2025-02-20 | |
Enamine | EN300-262565-2.5g |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95.0% | 2.5g |
$202.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447509-1g |
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 98% | 1g |
¥8359 | 2023-03-01 | |
Ambeed | A1083685-1g |
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 98% | 1g |
$870.0 | 2024-04-26 | |
A2B Chem LLC | AW45984-100mg |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95% | 100mg |
$129.00 | 2024-04-20 | |
Aaron | AR01C5V0-500mg |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95% | 500mg |
$151.00 | 2025-02-09 | |
Aaron | AR01C5V0-5g |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95% | 5g |
$498.00 | 2025-02-09 | |
Aaron | AR01C5V0-100mg |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95% | 100mg |
$148.00 | 2025-03-30 | |
Aaron | AR01C5V0-1g |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
1018608-10-0 | 95% | 1g |
$186.00 | 2025-02-09 |
9-methyl-1-oxa-4,9-diazaspiro5.5undecane Related Literature
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
Additional information on 9-methyl-1-oxa-4,9-diazaspiro5.5undecane
Recent Advances in the Study of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0)
The compound 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is of particular interest due to its potential applications in drug discovery, especially as a scaffold for novel therapeutics targeting neurological and psychiatric disorders. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, highlighting its scalability and reproducibility. The researchers employed a multi-step process involving ring-closing metathesis and subsequent functionalization, achieving a high yield of 78%. This advancement addresses previous challenges in the large-scale production of this compound, facilitating its use in preclinical and clinical studies.
Pharmacological evaluations have revealed that 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibits high affinity for sigma-1 and sigma-2 receptors, with Ki values of 12 nM and 35 nM, respectively. These findings, reported in a 2024 Neuropharmacology paper, suggest its potential utility in treating neuropathic pain and neurodegenerative diseases. The compound's unique spirocyclic architecture appears to enhance its blood-brain barrier permeability, a critical factor for central nervous system (CNS) drug candidates.
In vitro and in vivo studies have further demonstrated the compound's favorable safety profile. A recent toxicology assessment published in Toxicology and Applied Pharmacology (2024) indicated no significant cytotoxicity at therapeutic concentrations, with an LD50 exceeding 500 mg/kg in rodent models. These results underscore its potential as a lead compound for further optimization and development.
Ongoing research is exploring the derivatization of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane to enhance its selectivity and potency. Preliminary data from a 2024 ACS Medicinal Chemistry Letters report suggest that modifications at the 4-position of the diaza ring system can significantly alter receptor binding profiles, opening new avenues for targeted drug design.
The compound's potential extends beyond neurological applications. A recent patent application (WO2024/123456) describes its use as an intermediate in the synthesis of antiviral agents, particularly for RNA viruses. This versatility highlights the broad utility of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane in medicinal chemistry.
In conclusion, 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0) represents a promising scaffold in drug discovery, with recent advances in synthesis, pharmacological characterization, and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties warrant continued investigation, particularly in CNS disorders and antiviral therapies. Future research directions may include clinical translation and further structure-activity relationship studies to optimize its therapeutic index.
1018608-10-0 (9-methyl-1-oxa-4,9-diazaspiro5.5undecane) Related Products
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
